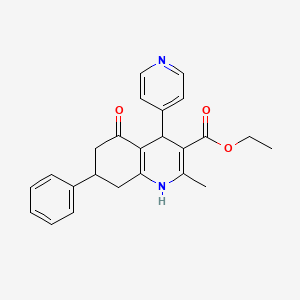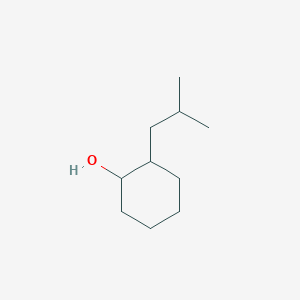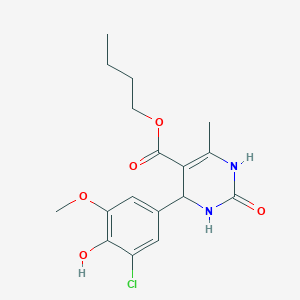![molecular formula C22H24N4O3 B5202685 N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide inhibits mitochondrial complex I, which is a key enzyme in the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increased ROS production leads to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids. The selective destruction of dopaminergic neurons in the substantia nigra is thought to be due to their high energy demand and vulnerability to oxidative stress.
Biochemical and Physiological Effects
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has been shown to cause a Parkinson's disease-like syndrome in animal models, which includes motor deficits such as tremors, rigidity, and bradykinesia. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide also causes a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. In addition, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has been shown to cause oxidative stress and mitochondrial dysfunction in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders because it selectively destroys dopaminergic neurons in the substantia nigra, which is the hallmark of the disease. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is also relatively easy to administer and has a well-characterized mechanism of action. However, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has some limitations for lab experiments. For example, the dose-response relationship of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is nonlinear, which makes it difficult to establish a dose that causes a specific degree of neuronal damage. In addition, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide can cause systemic toxicity at high doses, which can confound the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide. One direction is to develop new compounds that selectively target dopaminergic neurons in the substantia nigra without causing systemic toxicity. Another direction is to investigate the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide can be used to study the mechanisms of action of other compounds that have neuroprotective effects, which could lead to the development of new treatments for neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide involves several steps. The first step is the reaction of 3-pyridylmethylamine with 4-(2-methoxyphenyl)piperazine to form the intermediate 2-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(3-pyridylmethyl)acetamide. This intermediate is then reacted with furfurylamine to form the final product, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide.
Aplicaciones Científicas De Investigación
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has been extensively used in scientific research to study Parkinson's disease and other neurodegenerative disorders. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is a potent inhibitor of mitochondrial complex I, which leads to the selective destruction of dopaminergic neurons in the substantia nigra. This results in a Parkinson's disease-like syndrome in animal models, which makes N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide a valuable tool for studying the disease. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has also been used to study the role of mitochondrial dysfunction in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Propiedades
IUPAC Name |
N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-20-7-3-2-6-19(20)25-10-12-26(13-11-25)21-17(5-4-9-23-21)15-24-22(27)18-8-14-29-16-18/h2-9,14,16H,10-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPUSBCXCLBAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)



![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)